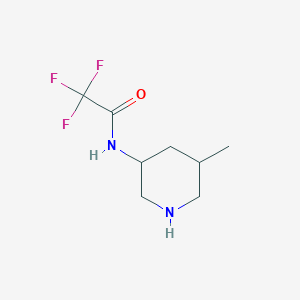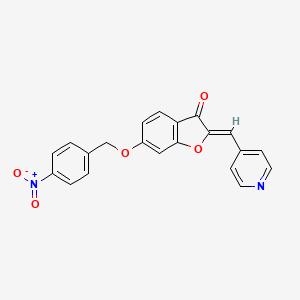
(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound characterized by its complex molecular structure This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 6-hydroxybenzofuran-3(2H)-one and 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. This step forms the (4-nitrobenzyl)oxy derivative. Subsequently, the compound undergoes a Knoevenagel condensation with pyridine-4-carbaldehyde in the presence of a base like piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles like bromine (Br2) or chloromethyl methyl ether (MOM-Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Introduction of hydroxyl or carbonyl groups.
Substitution: Formation of halogenated or alkylated derivatives.
Mécanisme D'action
The mechanism of action of (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates, which can further interact with cellular targets. The pyridinylmethylene group may facilitate binding to specific molecular sites, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one: Similar structure but with a methyl group instead of a nitro group.
(Z)-6-((4-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one: Contains a chlorine atom instead of a nitro group.
(Z)-6-((4-fluorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one: Features a fluorine atom in place of the nitro group.
Uniqueness
The presence of the nitro group in (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one imparts unique electronic properties, making it distinct from its analogs. This functional group can participate in redox reactions, providing additional pathways for chemical modifications and biological interactions.
Propriétés
IUPAC Name |
(2Z)-6-[(4-nitrophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5/c24-21-18-6-5-17(27-13-15-1-3-16(4-2-15)23(25)26)12-19(18)28-20(21)11-14-7-9-22-10-8-14/h1-12H,13H2/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGJDYSAPSVMSQ-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
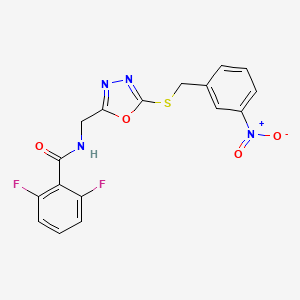
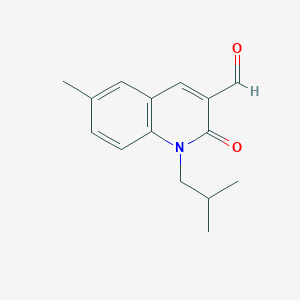
![2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2718594.png)
![Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B2718596.png)
![2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2718598.png)
![3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2718599.png)
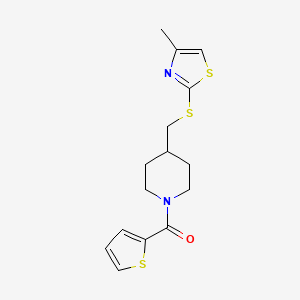
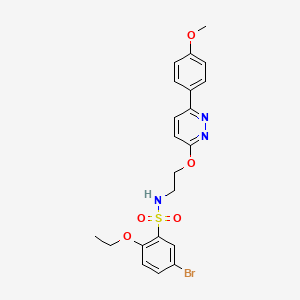
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2718603.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2718608.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B2718610.png)

